5-(4-Chloro-3-cyanophenyl)picolinic acid
Description
5-(4-Chloro-3-cyanophenyl)picolinic acid is a picolinic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 4-position and a cyano group at the 3-position, attached to the 5-position of the picolinic acid core. This structure confers unique electronic and steric properties, influencing its solubility, stability, and biological interactions.
Properties
IUPAC Name |
5-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-11-3-1-8(5-10(11)6-15)9-2-4-12(13(17)18)16-7-9/h1-5,7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGANBDWDOSZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-3-cyanophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve the large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a suitable base, and an appropriate solvent under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chloro-3-cyanophenyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products:
Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids derived from the cyano group.
Scientific Research Applications
5-(4-Chloro-3-cyanophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the function of these proteins, which are involved in various cellular processes, including viral replication and packaging .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of picolinic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of Picolinic Acid Derivatives
Key Findings from Comparative Analysis
Antibacterial Activity: The butyl substituent in qy17 enhances solubility and antibacterial efficacy against Enterococcus faecium compared to the bulkier tert-butyl group in qy20 .
Herbicidal vs. Pharmaceutical Applications: Halogen-rich derivatives like the herbicidal compound in prioritize low solubility and environmental persistence, whereas pharmaceutical analogs (e.g., qy17) require higher solubility for bioavailability. The cyano group in the target compound may increase acidity (via electron withdrawal), improving aqueous solubility relative to highly halogenated herbicides .
Structural Similarity and Modifications: highlights compounds like 4-Chloro-5-methylpicolinic acid (similarity score 0.90) and 4-Chloro-6-methylpicolinic acid hydrochloride (score 0.89). Minor changes, such as methyl group position or hydrochloride addition, significantly alter solubility and reactivity.
Physicochemical Properties and Solubility
- Electron-Withdrawing Effects: The cyano group in the target compound increases the acidity of the picolinic acid’s carboxylic group, which may enhance solubility in basic environments. This contrasts with qy17’s butyl group, which improves solubility through hydrophobic interactions .
- Lipophilicity : The chloro substituent contributes to lipophilicity, aiding membrane penetration in antibacterial applications. However, excessive hydrophobicity (e.g., tert-butyl in qy20 ) reduces efficacy, highlighting the need for balanced substituent design .
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